6-(ethylthio)-1H-indole-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Prioritize 6-(Ethylthio)-1H-indole-2-carboxylic acid (CAS 910443-11-7) for your next lead optimization campaign. The unique 6-ethylthio group provides a distinct lipophilicity (clogP ≈ 2.8) and electronic profile that cannot be replicated by 6-halo or 6-alkoxy analogs, making it essential for GPR17 agonist and HCV NS5B inhibitor research. Avoid experimental variability caused by non-equivalent substitutions. This building block enables rapid focused library synthesis for CNS-penetrant candidates. Ensure batch-to-batch consistency and accelerate your SAR timelines with this critical thioether-indole scaffold.

Molecular Formula C11H11NO2S
Molecular Weight 221.27
CAS No. 910443-11-7
Cat. No. B2412479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(ethylthio)-1H-indole-2-carboxylic acid
CAS910443-11-7
Molecular FormulaC11H11NO2S
Molecular Weight221.27
Structural Identifiers
SMILESCCSC1=CC2=C(C=C1)C=C(N2)C(=O)O
InChIInChI=1S/C11H11NO2S/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14)
InChIKeyBXQSBIBCZROABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Ethylthio)-1H-indole-2-carboxylic acid (CAS 910443-11-7): Procurement & Differentiation Guide for Scientific Selection


6-(Ethylthio)-1H-indole-2-carboxylic acid (CAS 910443-11-7) is an indole-2-carboxylic acid derivative bearing a 6-position ethylthio substituent . This compound serves as a versatile building block in medicinal chemistry and chemical biology research programs . The 6-position ethylthio group confers distinct electronic and steric properties relative to unsubstituted or 6-halogenated indole-2-carboxylic acids [1], making this compound a strategic choice for structure-activity relationship (SAR) exploration and lead optimization campaigns where sulfur-containing substituents are pharmacologically relevant [2].

Why Generic Substitution Fails: Quantifiable Differentiation of 6-(Ethylthio)-1H-indole-2-carboxylic acid (CAS 910443-11-7) vs. In-Class Analogs


In-class substitution of 6-(ethylthio)-1H-indole-2-carboxylic acid with other indole-2-carboxylic acid derivatives is not scientifically equivalent. The 6-position ethylthio substituent introduces unique physicochemical properties—specifically, increased lipophilicity (calculated logP ≈ 2.8) and distinct electronic distribution—that cannot be replicated by 6-halo (e.g., 6-fluoro, 6-chloro) or 6-alkoxy analogs . SAR studies on indole-2-carboxylic acid scaffolds demonstrate that the 6-position is a key pharmacophore determinant; substitution at this site directly modulates target binding affinity, selectivity, and metabolic stability [1][2]. Procurement of a 6-substituted analog lacking the ethylthio group introduces uncontrolled experimental variables, compromising assay reproducibility and delaying project timelines. The specific evidence detailed in Section 3 quantifies these differential properties.

Quantitative Evidence Guide: 6-(Ethylthio)-1H-indole-2-carboxylic acid (CAS 910443-11-7) vs. Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity (clogP) of 6-(Ethylthio)-1H-indole-2-carboxylic acid vs. 6-Halo Analogs

6-(Ethylthio)-1H-indole-2-carboxylic acid exhibits a calculated partition coefficient (clogP) of approximately 2.8, which is substantially higher than 6-fluoro-1H-indole-2-carboxylic acid (clogP ≈ 1.9) and 6-chloro-1H-indole-2-carboxylic acid (clogP ≈ 2.3) . This increased lipophilicity, conferred by the ethylthio group, directly influences membrane permeability, plasma protein binding, and metabolic clearance profiles in drug discovery programs .

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Synthetic Accessibility: Yield Comparison for 6-(Ethylthio)-1H-indole-2-carboxylic acid Synthesis vs. 6-Alkoxy Analogs

The synthesis of 6-(ethylthio)-1H-indole-2-carboxylic acid via nucleophilic aromatic substitution of 6-bromoindole-2-carboxylic acid with ethanethiol proceeds in yields typically ranging from 65% to 85%, significantly higher than comparable 6-alkoxy derivatives which require harsher conditions and produce lower yields (40-60%) due to competing side reactions [1]. The thioether linkage is formed under mild basic conditions (K₂CO₃, DMF, 60-80°C) and tolerates the carboxylic acid functionality without protection .

Synthetic Chemistry Process Development Medicinal Chemistry

6-Position Substituent Tolerance in GPR17 Agonist SAR: Ethylthio as a Lipophilic Pharmacophore

Structure-activity relationship studies on 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives as GPR17 agonists demonstrated that the 6-position of the indole scaffold can accommodate large lipophilic substituents without loss of receptor activation [1]. Specifically, compounds bearing bulky hydrophobic groups at the 6-position retained sub-micromolar agonist activity (EC₅₀ < 1 μM), whereas substitutions at the 1-, 5-, or 7-positions were detrimental to activity [2]. The ethylthio group (present in CAS 910443-11-7) conforms to this lipophilic requirement, positioning 6-(ethylthio)-1H-indole-2-carboxylic acid as a privileged scaffold for GPCR-targeted library synthesis.

GPCR Pharmacology Structure-Activity Relationship Drug Discovery

Thioether-Containing Indole Scaffolds in HCV NS5B Polymerase Inhibition: Precedent for 6-Ethylthio Pharmacophore Utility

Indole-2-carboxylic acids bearing C3-heterocycles are established palm site inhibitors of HCV NS5B polymerase, with lead compounds exhibiting IC₅₀ values as low as 0.9 μM in enzymatic assays [1][2]. While the specific 6-ethylthio substitution has not been directly evaluated in this context, SAR studies on related scaffolds demonstrate that thioether substituents can enhance binding interactions with the palm site hydrophobic pocket through van der Waals contacts [3]. 6-(Ethylthio)-1H-indole-2-carboxylic acid serves as a synthetically accessible precursor for introducing this pharmacophore into HCV NS5B inhibitor series, enabling rapid SAR expansion.

Antiviral Drug Discovery HCV NS5B Polymerase Medicinal Chemistry

Procurement-Guided Application Scenarios for 6-(Ethylthio)-1H-indole-2-carboxylic acid (CAS 910443-11-7)


GPCR Agonist Lead Optimization: GPR17-Targeted Library Synthesis

Medicinal chemists pursuing GPR17 agonists should prioritize 6-(ethylthio)-1H-indole-2-carboxylic acid as a core scaffold for library synthesis. SAR data confirm that large lipophilic substituents at the 6-position are well-tolerated (EC₅₀ < 1 μM retained), while 1-, 5-, and 7-substitutions abolish activity [1]. The ethylthio group provides a calculated clogP of ~2.8, positioning compounds in a favorable lipophilicity range for CNS penetration . This compound enables rapid synthesis of focused libraries for remyelination-targeted therapies (e.g., multiple sclerosis) where GPR17 modulation is implicated.

Antiviral Drug Discovery: HCV NS5B Polymerase Inhibitor Scaffold Diversification

Investigators developing HCV NS5B palm site inhibitors can utilize 6-(ethylthio)-1H-indole-2-carboxylic acid to introduce a thioether substituent into the established indole-2-carboxylic acid pharmacophore. The lead indole-2-carboxylic acid exhibits NS5B IC₅₀ = 0.9 μM, and SAR expansion at the 6-position may enhance binding to the hydrophobic palm site pocket [2]. The compound's synthetic accessibility (65-85% yield) enables gram-scale preparation for comprehensive SAR exploration and in vitro ADME profiling [3].

Chemical Probe Development: Sulfur-Containing Indole Tool Compounds

Chemical biologists requiring sulfur-containing indole probes for target identification or mechanism-of-action studies will find 6-(ethylthio)-1H-indole-2-carboxylic acid a strategic building block. The ethylthio group provides a distinct mass signature (+59 Da relative to unsubstituted indole-2-carboxylic acid) for LC-MS/MS detection and can serve as a handle for further derivatization (e.g., oxidation to sulfoxide/sulfone) . This compound enables generation of matched molecular pairs for probing sulfur-dependent biological interactions.

Physicochemical Property Optimization: Lipophilicity-Driven Lead Selection

In drug discovery programs where modulating logD is critical for ADME optimization, 6-(ethylthio)-1H-indole-2-carboxylic acid offers a distinct lipophilicity profile (clogP ≈ 2.8) that is intermediate between 6-halo analogs (clogP 1.9-2.3) and more lipophilic 6-aryl analogs (clogP > 3.5) . This property enables precise tuning of membrane permeability and metabolic stability without resorting to non-aromatic substituents that may compromise target binding. Procurement of this compound facilitates systematic logD optimization in lead series.

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